molecular formula C7H7FN2O3 B1448235 1-(2-Fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 1592732-47-2

1-(2-Fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B1448235
CAS No.: 1592732-47-2
M. Wt: 186.14 g/mol
InChI Key: RESGRANGLYHDSL-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a fluorinated organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds with two nitrogen atoms in the ring structure. This compound is characterized by the presence of a fluorine atom on the ethyl group attached to the pyridazine ring, which can influence its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 6-oxo-1,6-dihydropyridazine-3-carboxylic acid and 2-fluoroethyl bromide.

  • Reaction Conditions: The reaction involves nucleophilic substitution, where the fluorine atom in 2-fluoroethyl bromide replaces a leaving group on the pyridazine ring. This reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods:

  • Scale-Up: For industrial production, the reaction is scaled up using large reactors with efficient mixing and temperature control to ensure consistent product quality.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the fluorine atom can be replaced by oxygen-containing functional groups.

  • Reduction: Reduction reactions can be performed to reduce the fluorine atom to a hydrogen atom, resulting in the formation of a hydroxyl group.

  • Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Strong bases like potassium carbonate (K2CO3) and solvents like DMF are typically employed.

Major Products Formed:

  • Oxidation Products: Fluorinated carboxylic acids and ketones.

  • Reduction Products: Hydroxylated pyridazines.

  • Substitution Products: Various fluorinated and non-fluorinated derivatives of pyridazine.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

  • Industry: It is used in the production of specialty chemicals and materials that require fluorinated components for enhanced properties.

Mechanism of Action

The mechanism by which 1-(2-Fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid exerts its effects depends on its specific application. In drug discovery, the fluorine atom can enhance the binding affinity and selectivity of the compound to its molecular targets. The compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

  • 1-(2-Fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Contains a fluorine atom on the ethyl group.

  • 1-(2-Chloroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

  • 1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Contains a methoxy group instead of fluorine.

Uniqueness: The presence of the fluorine atom in this compound imparts unique chemical and physical properties compared to its non-fluorinated counterparts. Fluorine's high electronegativity and small size can significantly influence the compound's reactivity, stability, and biological activity.

Properties

IUPAC Name

1-(2-fluoroethyl)-6-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c8-3-4-10-6(11)2-1-5(9-10)7(12)13/h1-2H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESGRANGLYHDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1C(=O)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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